[4-(1H-pyrazol-1-yl)phenyl]methanol
Overview
Description
[4-(1H-pyrazol-1-yl)phenyl]methanol: is an organic compound with the molecular formula C10H10N2O It consists of a phenyl ring substituted with a pyrazole ring at the para position and a methanol group
Mechanism of Action
Target of Action
Pyrazole derivatives have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular docking study on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
Pyrazole derivatives have been associated with antileishmanial and antimalarial activities, suggesting they may influence the biochemical pathways related to these diseases .
Result of Action
Related pyrazole derivatives have shown potent antileishmanial and antimalarial activities , suggesting that [4-(1H-pyrazol-1-yl)phenyl]methanol may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1H-pyrazol-1-yl)phenyl]methanol typically involves the reaction of 4-bromobenzyl alcohol with pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(1H-pyrazol-1-yl)phenyl]methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding hydrocarbon. This can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reacting with acyl chlorides can yield esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: 4-(1H-pyrazol-1-yl)benzaldehyde or 4-(1H-pyrazol-1-yl)benzoic acid.
Reduction: 4-(1H-pyrazol-1-yl)phenylmethane.
Substitution: 4-(1H-pyrazol-1-yl)phenyl esters.
Scientific Research Applications
Chemistry: [4-(1H-pyrazol-1-yl)phenyl]methanol is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with various biomolecules. It can serve as a ligand in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is explored for its potential therapeutic properties. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry: In the industrial sector, this compound can be used in the development of new polymers and materials with specific properties. It may also find applications in the production of specialty chemicals.
Comparison with Similar Compounds
- [4-(1H-1,2,4-triazol-1-yl)phenyl]methanol
- [4-(1H-pyrrol-1-yl)phenyl]methanol
- [4-(1H-imidazol-1-yl)phenyl]methanol
Comparison: Compared to its analogs, [4-(1H-pyrazol-1-yl)phenyl]methanol exhibits unique properties due to the presence of the pyrazole ring. This ring structure imparts distinct electronic and steric characteristics, influencing the compound’s reactivity and interactions with other molecules. The pyrazole ring’s nitrogen atoms can participate in additional hydrogen bonding and coordination interactions, making it a versatile scaffold in chemical and biological research.
Properties
IUPAC Name |
(4-pyrazol-1-ylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-8-9-2-4-10(5-3-9)12-7-1-6-11-12/h1-7,13H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGMLIHSHFKRDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380116 | |
Record name | [4-(1H-Pyrazol-1-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143426-49-7 | |
Record name | [4-(1H-Pyrazol-1-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(1H-pyrazol-1-yl)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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